molecular formula C15H14N4O3S B2645091 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209803-02-0

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2645091
CAS RN: 1209803-02-0
M. Wt: 330.36
InChI Key: VZPWPESDGMNTEC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a thiadiazole ring, a carboxamide group, and a methoxyphenyl group. These groups are known to contribute to various chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and thiadiazole rings, the introduction of the methoxyphenyl group, and the formation of the carboxamide group.


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes an isoxazole ring attached to a thiadiazole ring via a methylene bridge. The isoxazole ring is further substituted with a methoxyphenyl group and the thiadiazole ring carries a carboxamide group .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions, while the isoxazole and thiadiazole rings could undergo electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Applications in Antibiotic Development

The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its structural analogs are primarily explored for their potential applications in the development of new antibiotics and medicinal agents. One study discusses the synthesis of a related isomer used as a side-chain in the fourth generation of cephem antibiotics, highlighting its significance in enhancing the medicinal properties of antibiotics (Tatsuta et al., 1994).

Role in Cancer Treatment

Furthermore, derivatives of this compound have been studied for their cytotoxic properties against cancer cells. For instance, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, signifying its potential role in developing cancer treatment options (Hassan et al., 2014).

Contribution to Alzheimer's Disease Treatment

The compound's derivatives have also been implicated in the treatment of Alzheimer's disease. A study reports the development of 5-aroylindolyl-substituted hydroxamic acids, one of which showed promising results in inhibiting histone deacetylase, reducing phosphorylation and aggregation of tau proteins, and offering neuroprotective activity, suggesting a potential avenue for treating Alzheimer's disease (Lee et al., 2018).

Antidiabetic Potential

The antidiabetic potential of derivatives of this compound has also been studied. A research article describes the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their evaluation for in vitro antidiabetic activity, demonstrating the compound's relevance in diabetes research and treatment (Lalpara et al., 2021).

Photodynamic Therapy in Cancer

Additionally, derivatives of this compound have been synthesized and characterized for their photophysical and photochemical properties, with potential applications in photodynamic therapy for cancer treatment, reflecting the compound's versatility and significance in various therapeutic areas (Pişkin et al., 2020).

Antimicrobial Properties

There are also studies focused on the antimicrobial properties of derivatives of this compound, indicating its potential use in treating infections (Vinusha et al., 2015).

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. For example, compounds containing isoxazole rings can sometimes be hazardous due to their potential reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, and evaluation of its potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWPESDGMNTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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